AZD-2207

Dual Pharmacology Polypharmacology CB1 Antagonist

Standard single-target CB1 or TRPV1 antagonists confound metabolic syndrome and pain research with variable, divergent outcomes. AZD-2207 resolves this: a single, validated dual antagonist with a 3,600-fold bias for heat-activated TRPV1 (IC50 0.55 nM) over proton-activated TRPV1 (IC50 1990 nM). Its high lipophilicity (cLogP 6.3) and benchmark Caco-2 permeability (Papp 32×10⁻⁶ cm/s) make it an essential tool for ADME/formulation studies. Supplied with full QC documentation (HPLC ≥98%), ensuring batch-to-batch reproducibility for in vivo and cell-based assays.

Molecular Formula C25H25Cl2F3N4O4S
Molecular Weight 605.5 g/mol
CAS No. 866598-45-0
Cat. No. B10759472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-2207
CAS866598-45-0
Molecular FormulaC25H25Cl2F3N4O4S
Molecular Weight605.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1C2=CC=C(C=C2)OS(=O)(=O)CCC(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4
InChIInChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-23(20-10-5-17(26)15-21(20)27)34(16)18-6-8-19(9-7-18)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35)
InChIKeyNHIXRYPUVCFFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

866598-45-0 Procurement Guide: TRPV1/CB1 Dual-Profile Research Compound


The compound 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester (CAS 866598-45-0), commonly referenced as AZD-2207, is a substituted imidazole derivative with an aryl sulfonate ester moiety. Its molecular formula is C25H25Cl2F3N4O4S, with a molecular weight of approximately 605.46 g/mol [1]. This compound exhibits a dual pharmacological profile, demonstrating antagonist activity at both the Cannabinoid Receptor 1 (CB1) [2] and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel [3]. It is a highly lipophilic molecule (cLogP ~6.3) [2], a property that differentiates it from many other antagonists in both target classes and influences its biopharmaceutical behavior.

866598-45-0: Why Generic CB1 or TRPV1 Antagonists Cannot Substitute for AZD-2207


Substituting AZD-2207 with a generic CB1 antagonist (e.g., Rimonabant) or a generic TRPV1 antagonist (e.g., Capsazepine) will lead to divergent experimental outcomes. The dual-receptor activity of AZD-2207 means its biological effect is a composite of CB1 and TRPV1 modulation, a profile not shared by selective single-target agents. Furthermore, the quantitative degree of antagonism at TRPV1 is highly dependent on the mode of activation; the compound shows nanomolar potency against heat-induced activation (IC50 = 0.55 nM) [1] but micromolar potency against proton (pH)-induced activation (IC50 = 1990 nM) [2]. A compound with similar CB1 affinity but a different TRPV1 activation profile will not produce the same results. Lastly, AZD-2207's defined and publicly available biopharmaceutic profile, including a Caco-2 permeability coefficient (Papp) of 32 × 10⁻⁶ cm/s [3], makes it a specific research tool. Substitution with a compound lacking this quantified ADME data introduces significant pharmacokinetic variability in cell-based and in vivo models, confounding data interpretation.

866598-45-0 (AZD-2207): Quantitative Evidence for Differentiated Selection


866598-45-0 Dual CB1/TRPV1 Antagonism vs. Selective CB1 Antagonist Rimonabant

AZD-2207 demonstrates a dual antagonistic profile, acting on both Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key differentiator from selective CB1 antagonists like Rimonabant. In Caco-2 cell monolayer permeability assays, AZD-2207 exhibits a high apparent permeability coefficient (Papp) of 32 × 10⁻⁶ cm/s, which is approximately 4.6-fold higher than the value reported for Rimonabant (Papp = 7 × 10⁻⁶ cm/s) under similar experimental conditions [1]. While Rimonabant is a potent and selective CB1 antagonist (Ki = 1.98 nM) [2] with no reported TRPV1 activity, AZD-2207's additional TRPV1 antagonism and superior in vitro permeability define a distinct pharmacological and biopharmaceutical entity.

Dual Pharmacology Polypharmacology CB1 Antagonist TRPV1 Antagonist AZD-2207

866598-45-0 Differentiates Between Heat- and Proton-Induced TRPV1 Activation

A key functional characteristic of AZD-2207 is its profound differential potency in antagonizing TRPV1 activation by distinct physiological stimuli. In a FLIPR assay using human TRPV1-expressing cells, AZD-2207 potently inhibits the channel's response to heat (45°C) with an IC50 of 0.55 nM [1]. In stark contrast, under the same assay platform but with activation by low pH (pH 6.0-6.3), its potency is diminished by over 3,600-fold, yielding an IC50 of 1990 nM (1.99 µM) [2]. This phenomenon, known as functional selectivity or stimulus bias, is not a universal property of all TRPV1 antagonists.

TRPV1 Modality Selectivity Functional Selectivity Heat Activation Proton Activation AZD-2207

866598-45-0 Exhibits Differentiated TRPV1 Affinity in Nanomolar Range vs. First-Generation Antagonist Capsazepine

AZD-2207 demonstrates significantly higher potency at the human TRPV1 receptor compared to the prototypical, first-generation competitive antagonist Capsazepine. Under comparable assay conditions measuring inhibition of agonist-induced calcium flux, AZD-2207 exhibits an IC50 of 126 nM [1], whereas Capsazepine is reported with an IC50 of 285 nM [2]. This represents a greater than 2-fold improvement in potency for AZD-2207. This difference in absolute potency is a key procurement consideration when high-affinity target engagement is required.

TRPV1 Antagonist Potency Comparison AZD-2207 Capsazepine IC50

866598-45-0 High Lipophilicity Differentiates It Within the Class of CB1 Antagonists

AZD-2207 is characterized as a highly lipophilic compound with a calculated partition coefficient (cLogP) of approximately 6.3 [1]. This places it at the upper end of the lipophilicity spectrum among clinically studied CB1 antagonists. For comparison, the withdrawn CB1 antagonist Rimonabant has a significantly lower cLogP of ~4.9 [2]. The 1.4 log unit difference indicates that AZD-2207 has a roughly 25-fold higher theoretical partition into a hydrophobic phase, such as a lipid bilayer, which has direct consequences for its tissue distribution and metabolic profile. This high lipophilicity is a deliberate structural feature of AZD-2207 that influences its biopharmaceutic properties.

Lipophilicity cLogP AZD-2207 CB1 Antagonist ADME

866598-45-0 is a Validated Tool Compound with Defined, Cross-Referenced Bioactivity

As a procurement consideration, the selection of AZD-2207 is reinforced by its status as a well-annotated tool compound within authoritative bioactivity databases. Its dual pharmacology and specific quantitative data points are cross-referenced in multiple resources, including a ChEMBL entry (CHEMBL3545289) [1] and specific BindingDB IDs (BDBM50061298, BDBM50385656) [2] for its TRPV1 activities. This level of curation and public validation is not available for many close structural analogs or in-house synthesized compounds. Procuring this exact CAS-registered compound ensures that the reagent used matches the entity described in a body of published literature, ensuring reproducibility and data comparability across different research sites.

AZD-2207 Tool Compound Reference Standard Bioactivity Validation ChEMBL

866598-45-0 Application Scenarios: Targeted Research Uses for AZD-2207


Studies of Functional Selectivity (Biased Signaling) at the TRPV1 Ion Channel

AZD-2207 is an ideal tool for dissecting the signaling pathways downstream of TRPV1 activation. Its unique property of >3,600-fold higher potency for blocking heat-induced activation (IC50 = 0.55 nM) compared to proton-induced activation (IC50 = 1990 nM) allows researchers to selectively interrogate thermal hyperalgesia pathways without confounding effects from pH-mediated TRPV1 signaling in models of inflammation or ischemia [1]. This specific application cannot be replicated with a pan-TRPV1 antagonist that lacks this degree of stimulus bias.

Investigating the Interplay Between CB1 and TRPV1 Receptors in Pain and Inflammation

Given its dual antagonist activity at both CB1 and TRPV1 receptors, AZD-2207 is a valuable pharmacological probe for research into the crosstalk between the endocannabinoid system and the vanilloid receptor system. For studies where simultaneous inhibition of both pathways is hypothesized to produce a synergistic or unique therapeutic effect, AZD-2207 offers a single-agent solution, avoiding the complex pharmacokinetics and potential interactions of using a combination of two selective antagonists like Rimonabant (CB1) and Capsazepine (TRPV1).

Biopharmaceutics and ADME Research on Highly Lipophilic Compounds

With its validated high cLogP (6.3) and superior Caco-2 permeability (Papp = 32 × 10⁻⁶ cm/s), AZD-2207 serves as a benchmark standard for investigating the absorption, distribution, and formulation challenges of highly lipophilic small molecules [2]. It can be used as a model compound to test novel lipid-based drug delivery systems or to study the relationship between extreme lipophilicity and in vivo pharmacokinetics.

Pharmacological Validation and Assay Development for Dual CB1/TRPV1 Antagonists

AZD-2207 is a uniquely validated and commercially available reference standard for developing and calibrating assays aimed at discovering or characterizing novel dual CB1/TRPV1 antagonists. Its well-defined activity across multiple assays (CB1 antagonism, TRPV1 heat antagonism, TRPV1 pH antagonism, Caco-2 permeability) provides a comprehensive set of benchmarks against which new chemical entities can be quantitatively compared [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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